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Cat. No.: B1253266 Get Quote

Introduction
Botrytis cinerea, the causal agent of gray mold, is a devastating fungal pathogen affecting a

wide range of fruits, vegetables, and ornamental plants. Management of this disease heavily

relies on the application of fungicides. Mandestrobin is a potent, systemic fungicide belonging

to the strobilurin or Quinone outside Inhibitor (QoI) class (FRAC Group 11).[1] Its mode of

action involves the inhibition of mitochondrial respiration by binding to the Qo site of the

cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and halts

ATP synthesis, ultimately leading to fungal cell death.[2][3] Due to the site-specific nature of its

action, there is a risk of resistance development, primarily through mutations like the G143A

substitution in the cytochrome b gene.[2][4]

This document provides a detailed protocol for the in vitro sensitivity testing of Mandestrobin
against Botrytis cinerea. The methodology described herein is intended for researchers,

scientists, and drug development professionals to reliably determine the efficacy of

Mandestrobin, assess baseline sensitivity, and monitor for the emergence of resistant isolates.

Mechanism of Action: QoI Fungicides
Mandestrobin targets Complex III within the mitochondrial electron transport chain. By binding

to the Quinone outside (Qo) site, it blocks the transfer of electrons from ubiquinol to

cytochrome c1, which is a critical step in the production of ATP. This inhibition of cellular

respiration deprives the fungus of the energy required for vital processes like spore germination

and mycelial growth.
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Mechanism of Mandestrobin Action
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Caption: Mandestrobin inhibits the mitochondrial respiratory chain at Complex III.

Quantitative Data Summary
The efficacy of Mandestrobin is quantified by its half-maximal effective concentration (EC₅₀),

which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth. The

EC₅₀ values can vary significantly between sensitive (wild-type) isolates and those possessing

resistance-conferring mutations.

Isolate Type
Genotype
(Cytochrome b)

Mandestrobin EC₅₀
(µg/mL)

Reference

Sensitive (S) Wild-Type < 0.3 [4]

Resistant (R) G143A Mutation > 100 [4]

Note: The G143A mutation in the cytochrome b gene is a primary mechanism for resistance to

QoI fungicides in B. cinerea.[4]

Experimental Protocol: Mycelial Growth Inhibition
Assay
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This protocol details the poisoned agar method for determining the EC₅₀ value of

Mandestrobin against B. cinerea.

Materials and Reagents
Botrytis cinerea isolate(s)

Mandestrobin (analytical grade)

Potato Dextrose Agar (PDA)[5][6]

Dimethyl sulfoxide (DMSO)

Sterile distilled water

Sterile 90 mm Petri dishes

Sterile scalpels or cork borers (5 mm diameter)

Micropipettes and sterile tips

Incubator set to 20-25°C[5][7]

Laminar flow hood

Digital calipers or ruler

Preparation of Fungal Cultures
Isolate Activation: Culture the B. cinerea isolate from storage onto fresh PDA plates.

Incubation: Incubate the plates at 20-25°C in the dark for 5-7 days, or until the mycelium has

covered a significant portion of the plate.[5]

Active Culture: Use the actively growing edge of the colony for the assay to ensure vigorous

mycelial growth.
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Preparation of Mandestrobin Stock and Working
Solutions

Stock Solution: Prepare a high-concentration stock solution of Mandestrobin (e.g., 10,000

µg/mL) by dissolving the pure compound in DMSO.

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of

concentrations for the working solutions. These will be added to the molten agar.

Poisoned Agar Plate Preparation
Prepare PDA: Prepare PDA according to the manufacturer's instructions and sterilize by

autoclaving.

Cool Agar: Cool the molten PDA in a water bath to 50-55°C. Holding the agar at too high a

temperature can degrade the fungicide.

Amend Agar: Under a laminar flow hood, add the appropriate volume of a Mandestrobin
working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01,

0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in

the medium, as it can inhibit fungal growth.

Control Plates: Prepare control plates containing PDA amended only with the same

concentration of DMSO used in the treatment plates.

Pour Plates: Mix gently but thoroughly and pour approximately 20 mL of the amended or

control PDA into each sterile 90 mm Petri dish. Allow the plates to solidify completely at room

temperature.

Inoculation and Incubation
Mycelial Plugs: Using a sterile 5 mm cork borer or scalpel, cut mycelial plugs from the

actively growing edge of the B. cinerea culture plate.[5]

Inoculation: Place one mycelial plug, mycelium-side down, in the center of each prepared

PDA plate (both fungicide-amended and control).

Incubation: Seal the plates with parafilm and incubate them in the dark at 20-25°C.[5][7]
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Data Collection and Analysis
Measurement: After 3-5 days of incubation, or once the mycelium in the control plates has

reached approximately two-thirds of the plate diameter, measure the colony diameter.[8]

Take two perpendicular measurements for each colony and calculate the mean diameter.

Calculate Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) for each

concentration using the following formula:

MGI (%) = [(DC - DT) / DC] x 100

Where DC is the average diameter of the control colony and DT is the average diameter of

the treated colony.

Determine EC₅₀: Plot the percentage of inhibition against the log-transformed fungicide

concentrations. Use probit analysis or non-linear regression to calculate the EC₅₀ value.

Experimental Workflow
The following diagram illustrates the key steps in the in vitro testing protocol.
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In Vitro Assay Workflow
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Caption: Workflow for Mandestrobin sensitivity testing against B. cinerea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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